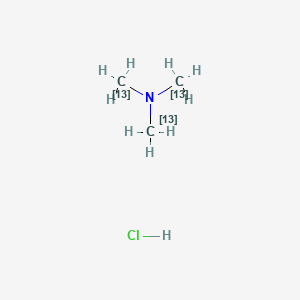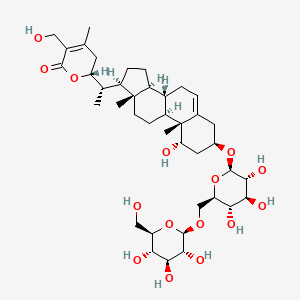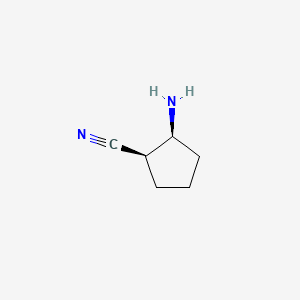
Trimethylamin-13C3-Hydrochlorid
Übersicht
Beschreibung
Trimethylamine-13C3 Hydrochloride is a specially labeled compound used primarily as a tracer in scientific investigations. It is a stable isotope-labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is particularly useful in studies involving metabolism and physiological impacts of trimethylamine.
Wissenschaftliche Forschungsanwendungen
Trimethylamine-13C3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.
Biology: Employed in metabolic studies to trace the pathways of trimethylamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs that produce trimethylamine as a metabolite.
Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for tracking purposes.
Wirkmechanismus
Target of Action
Trimethylamine-13C3 Hydrochloride, also known as N,N-Di((113C)methyl)(113C)methanamine;hydrochloride, is primarily targeted by the enzyme monoamine oxidase (MAO) in the body . This enzyme plays a crucial role in the metabolism of this compound .
Mode of Action
Upon administration, Trimethylamine-13C3 Hydrochloride undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This transformation is a key part of the compound’s interaction with its target.
Biochemical Pathways
The primary biochemical pathway affected by Trimethylamine-13C3 Hydrochloride is the metabolism of trimethylamine (TMA). The compound is converted into trimethylamine N-oxide (TMAO) by the action of the enzyme monoamine oxidase (MAO) . This process is part of the body’s normal metabolic pathways for handling dietary constituents such as choline, L-carnitine, betaine, and lecithin .
Pharmacokinetics
The pharmacokinetics of Trimethylamine-13C3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed in the body, where it undergoes metabolism by MAO to form TMAO The resulting TMAO is then excreted from the body
Result of Action
The molecular and cellular effects of Trimethylamine-13C3 Hydrochloride’s action primarily involve the production of TMAO. Recent evidence suggests that an elevated plasma TMAO level is associated with an increased risk of adverse cardiovascular events in humans .
Biochemische Analyse
Biochemical Properties
Trimethylamine-13C3 Hydrochloride plays a crucial role in biochemical reactions . It is involved in the metabolism of choline, betaine, and carnitines . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical processes .
Cellular Effects
The effects of Trimethylamine-13C3 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with adverse cardiovascular outcomes .
Molecular Mechanism
Trimethylamine-13C3 Hydrochloride exerts its effects at the molecular level through various mechanisms. It undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Trimethylamine-13C3 Hydrochloride is involved in several metabolic pathways. It is a product of the metabolism of choline, betaine, and carnitines . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylamine-13C3 Hydrochloride can be synthesized through the methylation of ammonia using isotopically labeled methyl iodide (13CH3I). The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting trimethylamine-13C3 is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Trimethylamine-13C3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylamine-13C3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Trimethylamine N-oxide.
Reduction: Dimethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine-13C3,15N Hydrochloride: Another isotopically labeled compound with both carbon-13 and nitrogen-15 isotopes.
Dimethylamine-13C2 Hydrochloride: A similar compound with two carbon-13 isotopes.
Methanamine-13C Hydrochloride: A simpler compound with a single carbon-13 isotope.
Uniqueness
Trimethylamine-13C3 Hydrochloride is unique due to its specific labeling with three carbon-13 isotopes, making it highly useful for detailed metabolic studies. Its high isotopic purity ensures accurate and reliable results in scientific investigations.
Eigenschaften
IUPAC Name |
N,N-di((113C)methyl)(113C)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-HCULJTSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])[13CH3].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745685 | |
| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-00-1 | |
| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)


![v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI)](/img/new.no-structure.jpg)
![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)


